molecular formula C12H15ClN2O2 B12722420 (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 122433-15-2

(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12722420
CAS No.: 122433-15-2
M. Wt: 254.71 g/mol
InChI Key: UWLHTSRFCRIGQF-RIYZIHGNSA-N
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Description

(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazide group attached to a chlorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of 2-chlorobenzaldehyde with 2-hydroxy-2-methylpropanoic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction and ensuring the purity of the final product. Industrial methods may also involve the use of advanced techniques such as continuous flow reactors to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or activation of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide include other hydrazides and derivatives with similar structural features. Examples include:

  • 2-Hydroxy-2-methylpropanoic acid hydrazide
  • 2-Chlorobenzaldehyde hydrazone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

122433-15-2

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C12H15ClN2O2/c1-8(9-6-4-5-7-10(9)13)14-15-11(16)12(2,3)17/h4-7,17H,1-3H3,(H,15,16)/b14-8+

InChI Key

UWLHTSRFCRIGQF-RIYZIHGNSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(C)(C)O)/C1=CC=CC=C1Cl

Canonical SMILES

CC(=NNC(=O)C(C)(C)O)C1=CC=CC=C1Cl

Origin of Product

United States

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